molecular formula C8H5ClN4O2S B403923 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 109702-87-6

5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B403923
CAS No.: 109702-87-6
M. Wt: 256.67g/mol
InChI Key: WLGLOYIGRVKHKB-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chloro-3-nitrophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chloro-3-nitroaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and more efficient purification methods can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 5-(4-Chloro-3-aminophenyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with antibacterial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.

    Biological Research: It serves as a tool for studying the biological activity of thiadiazole derivatives and their interactions with various biomolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrophenyl) (phenyl)methanone: A compound with a similar nitrophenyl group but different core structure.

    4-Chloro-3-nitrophenol: Another compound with a similar nitrophenyl group but different functional groups.

Uniqueness

5-(4-Chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2S/c9-5-2-1-4(3-6(5)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGLOYIGRVKHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327995
Record name 5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

109702-87-6
Record name 5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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